molecular formula C32H22N12 B3324416 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine CAS No. 1849676-26-1

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine

Cat. No.: B3324416
CAS No.: 1849676-26-1
M. Wt: 574.6 g/mol
InChI Key: VQSGWNLFZQONHW-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine is a synthetic porphyrin compound with the molecular formula C32H22N12. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin derivative is characterized by the presence of four pyrazolyl groups attached to the porphyrin core, which can significantly alter its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine typically involves the condensation of pyrrole with an aldehyde under acidic conditions to form the porphyrin core. The pyrazolyl groups are then introduced through a series of substitution reactions. One common method involves the reaction of the porphyrin with pyrazole in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-porphyrins, while substitution reactions can yield a variety of functionalized porphyrins .

Scientific Research Applications

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine is unique due to the presence of pyrazolyl groups, which can enhance its chemical stability and reactivity. These groups also provide additional sites for functionalization, making the compound highly versatile for various applications.

Properties

IUPAC Name

5,10,15,20-tetrakis(1H-pyrazol-4-yl)-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N12/c1-2-22-30(18-11-35-36-12-18)24-5-6-26(43-24)32(20-15-39-40-16-20)28-8-7-27(44-28)31(19-13-37-38-14-19)25-4-3-23(42-25)29(21(1)41-22)17-9-33-34-10-17/h1-16,41,44H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSGWNLFZQONHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNN=C6)C7=CNN=C7)C8=CNN=C8)C=C3)C9=CNN=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine
Reactant of Route 2
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine
Reactant of Route 3
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine
Reactant of Route 4
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine
Reactant of Route 5
Reactant of Route 5
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine
Reactant of Route 6
Reactant of Route 6
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine

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